

# JNJ-4355: A Technical Guide to a Selective MCL-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Myeloid cell leukemia-1 (MCL-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (BCL-2) family. Its overexpression is a key factor in the survival and proliferation of various cancer cells, contributing to tumor progression and resistance to therapy.[1] **JNJ-4355** has emerged as a highly potent and selective small-molecule inhibitor of MCL-1, demonstrating significant promise in preclinical studies for the treatment of hematological malignancies.[2][3] This technical guide provides an in-depth overview of **JNJ-4355**, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols relevant to its evaluation.

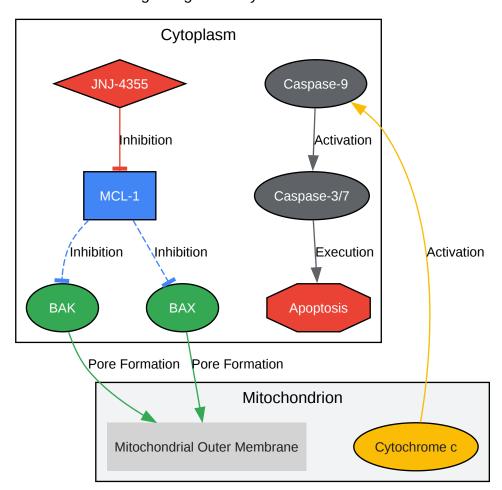
## **Mechanism of Action**

**JNJ-4355** functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of the MCL-1 protein.[3] This action disrupts the interaction between MCL-1 and pro-apoptotic proteins such as BAK and BAX.[2][3] The release of BAK and BAX from MCL-1 sequestration leads to their activation and subsequent oligomerization at the mitochondrial outer membrane, forming pores that result in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[4] This cascade ultimately activates caspases, the executioners of apoptosis, leading to programmed cell death in MCL-1-dependent cancer cells.[4]



# **Signaling Pathway**

The following diagram illustrates the central role of MCL-1 in the intrinsic apoptotic pathway and the mechanism of its inhibition by **JNJ-4355**.



MCL-1 Signaling Pathway and JNJ-4355 Inhibition

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Caption: MCL-1 pathway and JNJ-4355 inhibition.

# **Quantitative Data**



The following tables summarize the key quantitative data for **JNJ-4355**, demonstrating its high potency and selectivity for MCL-1.

Table 1: In Vitro Potency and Selectivity of JNJ-4355

Target	Assay Type	Potency (Ki)	Reference
hMCL-1	HTRF	0.016 nM	[2]
hBCL-XL	HTRF	>5000 nM	[2]
hBCL2	HTRF	>3.75 μM	[5]
hBCL2A1 (BFL-1)	HTRF	>5 μM	[5]

Table 2: Cellular Activity of JNJ-4355 in Hematological Cancer Cell Lines

Cell Line	Cancer Type	Assay Type	Potency (AC50)	Reference
MOLP-8	Multiple Myeloma	Caspase-Glo	8.7 nM	[3]
AML Patient Samples (n=16)	Acute Myeloid Leukemia	Cell Viability	< 1 to 595 nM	[2]

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize **JNJ-4355**.

# Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MCL-1 Binding

This assay is used to determine the binding affinity (Ki) of JNJ-4355 to the MCL-1 protein.

 Principle: The assay is based on the Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2). Recombinant



tagged MCL-1 protein is labeled with an antibody conjugated to the donor, and a biotinylated peptide known to bind MCL-1 is labeled with streptavidin-conjugated acceptor. When the peptide binds to MCL-1, the donor and acceptor are in close proximity, resulting in a high FRET signal. A competing compound like **JNJ-4355** will displace the labeled peptide, leading to a decrease in the FRET signal.

#### Materials:

- Recombinant human MCL-1 protein (tagged)
- Anti-tag antibody conjugated to Europium cryptate (donor)
- Biotinylated MCL-1 binding peptide (e.g., from BIM or NOXA)
- Streptavidin-conjugated d2 (acceptor)
- Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
- JNJ-4355 and other test compounds
- 384-well low-volume white plates
- HTRF-compatible plate reader

#### Procedure:

- Prepare serial dilutions of JNJ-4355 in the assay buffer.
- In a 384-well plate, add the MCL-1 protein and the anti-tag donor antibody. Incubate for a specified time (e.g., 30 minutes) at room temperature.
- Add the biotinylated peptide and the streptavidin-acceptor.
- Add the serially diluted JNJ-4355 or vehicle control to the wells.
- Incubate the plate for a defined period (e.g., 2-4 hours) at room temperature, protected from light.



- Read the plate on an HTRF-compatible reader, with excitation at ~320-340 nm and emission at 620 nm (donor) and 665 nm (acceptor).
- Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) \* 10,000. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50. The Ki is then calculated using the Cheng-Prusoff equation.

## **Caspase-Glo® 3/7 Assay for Apoptosis Induction**

This assay quantifies the induction of apoptosis in cancer cells treated with **JNJ-4355** by measuring the activity of executioner caspases 3 and 7.

- Principle: The Caspase-Glo® 3/7 reagent contains a luminogenic substrate (containing the DEVD peptide sequence) for caspase-3 and -7. Upon cleavage by active caspases, a substrate for luciferase is released, which in turn generates a luminescent signal that is proportional to the amount of caspase activity.
- Materials:
  - MOLP-8 or other relevant cancer cell lines
  - Cell culture medium (e.g., RPMI-1640 with 10% FBS)
  - JNJ-4355
  - Caspase-Glo® 3/7 Assay System (Promega)
  - White-walled 96-well plates suitable for luminescence readings
  - Luminometer
- Procedure:
  - Seed cells in a 96-well white-walled plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.



- Treat the cells with a serial dilution of JNJ-4355 or vehicle control and incubate for a specified period (e.g., 24 hours).
- Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
- Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.
- Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.
- Incubate the plate at room temperature for 1-2 hours, protected from light.
- Measure the luminescence using a luminometer.
- Data Analysis: Normalize the luminescence signal of treated cells to that of the vehicle-treated control cells. Plot the normalized luminescence against the logarithm of the JNJ-4355 concentration and fit the data to a dose-response curve to determine the AC50 (the concentration that elicits a half-maximal response).

## In Vivo Xenograft Models

This model is used to confirm that **JNJ-4355** can disrupt the MCL-1:BAK complex in a living organism.

#### Procedure:

- Cell Culture and Implantation: Culture MOLM-13 cells in appropriate media. Inject a specific number of cells (e.g., 5-10 x 10<sup>6</sup> cells) subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).
- Tumor Growth and Treatment: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
   Administer JNJ-4355 intravenously (IV) at a specified dose.
- Tumor Harvesting and Analysis: At various time points after treatment, euthanize the mice and excise the tumors. Prepare tumor lysates for co-immunoprecipitation and Western blot analysis.

This model is used to evaluate the anti-tumor efficacy of JNJ-4355.



#### Procedure:

- Cell Culture and Implantation: Culture MOLP-8 cells and inject them subcutaneously into immunodeficient mice.
- Tumor Growth and Treatment: Once tumors reach a specific volume, randomize the mice into treatment and control groups. Administer a single IV bolus dose of JNJ-4355 (e.g., 10 mg/kg) or vehicle control.
- Efficacy Assessment: Monitor tumor volume regularly (e.g., twice weekly) using calipers.
   The formula (Length x Width²) / 2 is commonly used to calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity. The study endpoint can be a specific tumor volume or a predetermined time point.
- Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess for tumor regression.

# Co-Immunoprecipitation (Co-IP) for MCL-1:BAK Complex Disruption

This technique is used to demonstrate that **JNJ-4355** disrupts the interaction between MCL-1 and its pro-apoptotic binding partner, BAK.

Principle: An antibody specific to MCL-1 is used to pull down MCL-1 and any proteins bound
to it from a cell or tumor lysate. The immunoprecipitated complex is then analyzed by
Western blotting to detect the presence of BAK. A decrease in the amount of BAK coimmunoprecipitated with MCL-1 in JNJ-4355-treated samples compared to control samples
indicates disruption of the complex.

#### Materials:

- Cell or tumor lysates
- Anti-MCL-1 antibody for immunoprecipitation
- Protein A/G magnetic beads or agarose resin



- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., Laemmli sample buffer)
- Anti-MCL-1 and anti-BAK antibodies for Western blotting

#### Procedure:

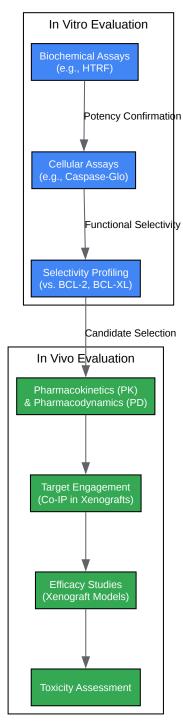
- Lysate Preparation: Lyse cells or homogenized tumor tissue in ice-cold lysis buffer.
   Centrifuge to pellet cellular debris and collect the supernatant.
- Immunoprecipitation: Incubate the lysate with the anti-MCL-1 antibody to allow the formation of the antibody-antigen complex. Add protein A/G beads to capture the immune complexes.
- Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
- Elution: Elute the bound proteins from the beads by boiling in elution buffer.
- Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against MCL-1 and BAK, followed by appropriate HRP-conjugated secondary antibodies.
- Detection: Visualize the protein bands using a chemiluminescence detection system.
- Data Analysis: Compare the intensity of the BAK band in the JNJ-4355-treated samples to the control samples.

## **Experimental Workflow**

The following diagram outlines the general workflow for the preclinical evaluation of a selective MCL-1 inhibitor like **JNJ-4355**.



#### Preclinical Evaluation Workflow for MCL-1 Inhibitors



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Caption: Preclinical evaluation workflow.



## Conclusion

**JNJ-4355** is a potent and highly selective MCL-1 inhibitor with demonstrated preclinical activity in models of hematological malignancies. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on MCL-1 as a therapeutic target. Further investigation into the clinical efficacy and safety of **JNJ-4355** is warranted to fully realize its potential as a novel cancer therapy.

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### References

- 1. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 3. [Analysis of Tumorigenesis in Mice Transplanted with Different Multiple Myeloma Cell Lines] PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HTRF | Revvity [revvity.com]
- 5. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-4355: A Technical Guide to a Selective MCL-1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394187#jnj-4355-as-a-selective-mcl-1-inhibitor]

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